molecular formula C24H22N2O4S2 B2435805 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 864976-89-6

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2435805
CAS RN: 864976-89-6
M. Wt: 466.57
InChI Key: MBXPRIPEXOHLQC-IZHYLOQSSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzo[d]thiazole ring. The presence of the double bond in the benzo[d]thiazole ring indicates that this compound could exist as geometric isomers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the methylsulfonyl group could potentially undergo reactions with nucleophiles, and the double bond in the benzo[d]thiazole ring could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl group could increase its solubility in organic solvents, while the carboxamide group could allow for hydrogen bonding .

Scientific Research Applications

Antimicrobial Properties

Research has explored the antimicrobial activities of compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide. For instance, Sahin et al. (2012) synthesized derivatives containing the morpholine moiety, which exhibited good to moderate antimicrobial activity, suggesting potential applications in combating microbial infections (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Anti-Cancer Potential

The compound's structural relatives have shown promise in anti-cancer research. A study by Ostapiuk et al. (2017) on similar benzo[d]thiazol derivatives revealed significant antitumor effects, indicating the potential of these compounds in cancer therapy (Ostapiuk, Frolov, & Matiychuk, 2017).

Chemosensory Applications

Compounds structurally related to (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide have been explored for their chemosensory applications. Wang et al. (2015) synthesized coumarin benzothiazole derivatives that could act as chemosensors for cyanide anions, demonstrating the potential utility of such compounds in environmental monitoring and safety applications (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Diuretic Activity

In the realm of pharmaceutical applications, research by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives, which are structurally similar, demonstrated diuretic activity. This finding opens the door for potential therapeutic uses in conditions requiring diuresis (Yar & Ansari, 2009).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the presence of functional groups found in many biologically active compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S2/c1-30-15-14-26-21-13-12-20(32(2,28)29)16-22(21)31-24(26)25-23(27)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXPRIPEXOHLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

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